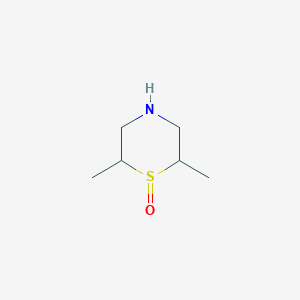
2,6-Dimethylthiomorpholine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylthiomorpholine 1-oxide is an organic compound with the molecular formula C6H13NOS It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2 and 6 positions and an oxygen atom bonded to the sulfur atom, forming a sulfoxide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylthiomorpholine 1-oxide typically involves the oxidation of 2,6-dimethylthiomorpholine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under mild conditions. The reaction proceeds as follows:
2,6-Dimethylthiomorpholine+H2O2→2,6-Dimethylthiomorpholine 1-oxide+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.
化学反应分析
Types of Reactions
2,6-Dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: 2,6-Dimethylthiomorpholine 1,1-dioxide (sulfone).
Reduction: 2,6-Dimethylthiomorpholine (sulfide).
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
2,6-Dimethylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 2,6-Dimethylthiomorpholine 1-oxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide group can interact with various molecular targets, including enzymes and proteins, potentially altering their function. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it could modulate oxidative stress and redox balance in biological systems.
相似化合物的比较
Similar Compounds
2,6-Dimethylmorpholine: Similar structure but lacks the sulfur and oxygen atoms.
Thiomorpholine: Parent compound without the methyl groups and sulfoxide.
2,6-Dimethylthiomorpholine: Precursor to the sulfoxide.
Uniqueness
2,6-Dimethylthiomorpholine 1-oxide is unique due to the presence of both methyl groups and the sulfoxide functional group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other thiomorpholine derivatives.
属性
分子式 |
C6H13NOS |
|---|---|
分子量 |
147.24 g/mol |
IUPAC 名称 |
2,6-dimethyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C6H13NOS/c1-5-3-7-4-6(2)9(5)8/h5-7H,3-4H2,1-2H3 |
InChI 键 |
OLIXMODZQVKARI-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCC(S1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


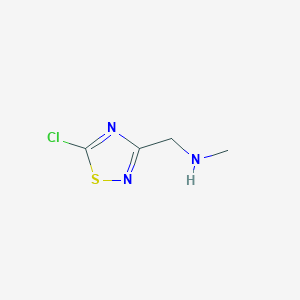



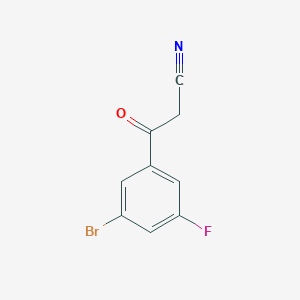
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
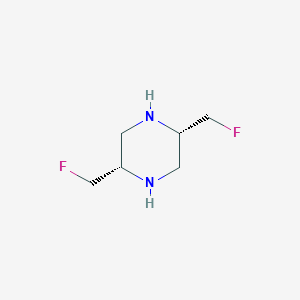


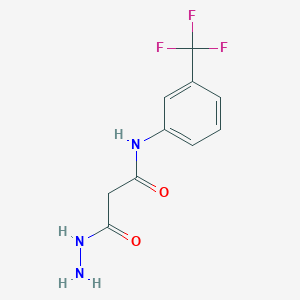
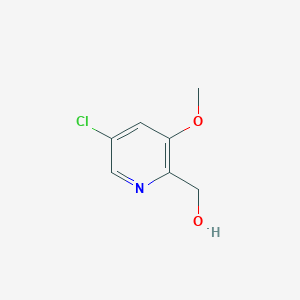
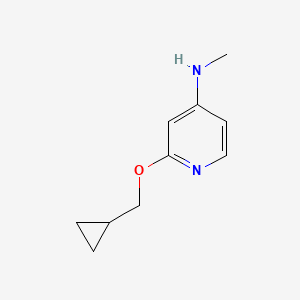

![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
